molecular formula C17H18N2O2 B3866567 N'-(2,4-dimethylbenzylidene)-2-hydroxy-2-phenylacetohydrazide

N'-(2,4-dimethylbenzylidene)-2-hydroxy-2-phenylacetohydrazide

Cat. No. B3866567
M. Wt: 282.34 g/mol
InChI Key: NGBFFJPLWZWDLG-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(2,4-dimethylbenzylidene)-2-hydroxy-2-phenylacetohydrazide” is likely an organic compound. It appears to contain a hydrazide group (-CONHNH2), which is often found in various pharmaceuticals and organic compounds . The “2,4-dimethylbenzylidene” part suggests the presence of a benzene ring with two methyl groups attached at the 2nd and 4th positions. The “2-hydroxy-2-phenyl” part indicates a phenyl group (a benzene ring) and a hydroxy group (an -OH group).


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the hydrazide group, which can participate in various reactions, including condensation reactions and formation of heterocycles. The hydroxy group might also be involved in reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with a hydrazide group can exhibit hydrogen bonding, influencing properties like solubility and melting point .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s a pharmaceutical, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research on this compound could involve exploring its potential biological activity, given the presence of a hydrazide group, which is common in various pharmaceuticals. Studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-[(E)-(2,4-dimethylphenyl)methylideneamino]-2-hydroxy-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-8-9-15(13(2)10-12)11-18-19-17(21)16(20)14-6-4-3-5-7-14/h3-11,16,20H,1-2H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBFFJPLWZWDLG-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2,4-dimethylphenyl)methylidene]-2-hydroxy-2-phenylacetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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